6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid
Description
6-(Thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid is a heterocyclic compound featuring a fused triazolo-oxazine core substituted with a thiophene ring and a carboxylic acid group. The triazolo[5,1-c][1,4]oxazine scaffold is a privileged structure in medicinal chemistry due to its ability to interact with diverse biological targets via hydrogen bonding and π-π stacking interactions . The carboxylic acid group contributes to solubility and enables further functionalization via esterification or amidation.
Synthetic routes for this class of compounds often involve 1,3-dipolar cycloaddition reactions, as demonstrated in one-pot protocols using propargyl alcohols, chloroacetyl chloride, and sodium azide to achieve yields of 80–95% . The compound’s molecular formula is C₁₁H₉N₃O₃S, with a molecular weight of 263.27 g/mol.
Properties
IUPAC Name |
6-thiophen-2-yl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c14-10(15)9-6-5-16-7(4-13(6)12-11-9)8-2-1-3-17-8/h1-3,7H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTDWNQXDSLWLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=C(N=NN21)C(=O)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Triazoles
, for instance, are known to bind readily in the biological system with a variety of enzymes and receptors, showing versatile biological activities. They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular.
Biological Activity
6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine-3-carboxylic acid is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : CHNOS
- Molecular Weight : 235.26 g/mol
- CAS Number : 2098116-93-7
Synthesis
The synthesis of this compound typically involves the condensation of thiophene derivatives with triazole and oxazine components. The detailed synthetic pathway often employs various reagents such as acetic anhydride and hydrazine hydrate to facilitate cyclization and functionalization.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial potential of derivatives related to 6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine. For instance, related triazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics such as ampicillin and streptomycin .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound 1 | 8 | Antibacterial |
| Compound 2 | 16 | Antifungal |
| Compound 3 | 4 | Antibacterial |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound have also been studied. In vitro assays showed that it inhibits pro-inflammatory cytokines and reduces inflammation markers significantly. For example, compounds derived from similar structures exhibited anti-inflammatory activity in the range of 70.56% to 83.80% compared to control groups in specific assays .
Antioxidant Activity
The antioxidant capacity of the compound was assessed through various assays measuring its ability to scavenge free radicals. Results indicated a substantial increase in total antioxidant activity correlating with concentration levels used in experiments. This suggests potential applications in oxidative stress-related conditions .
Study on Antimicrobial Properties
A study published in PMC highlighted that triazole derivatives exhibited potent antimicrobial effects against resistant bacterial strains. The most active compounds showed efficacy comparable to traditional antibiotics, indicating a promising avenue for further research into their clinical applications .
Anti-inflammatory Mechanisms
Another research focused on the anti-inflammatory mechanisms revealed that compounds similar to 6-(thiophen-2-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazine can modulate pathways involved in inflammation by inhibiting NF-kB signaling pathways. This modulation results in decreased expression of inflammatory mediators such as TNF-alpha and IL-6 .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Estimated based on substituent contributions.
Stability and Functionalization
Preparation Methods
Preparation of Key Intermediates
A typical synthetic route begins with the preparation of 6,7-dihydro-4H-pyrazolo or pyrazine derivatives, which serve as precursors for the triazolo-oxazine ring formation. For example, tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate intermediates have been reported as key building blocks.
Table 1. Representative Intermediate Preparation Conditions
| Step | Intermediate | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | tert-butyl N-[(1S)-2-hydroxy-1-methyl-ethyl]carbamate | Standard carbamate formation | Protects amine functionality |
| 2 | tert-butyl (6S)-3-iodo-6-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate | Iodination using iodine reagents | Prepares for cross-coupling |
| 3 | Thiophene coupling | Pd or Cu catalyzed coupling with thiophen-2-yl boronic acid or equivalent | Introduces thiophene substituent |
Formation of the Triazolo[5,1-c]oxazine Ring
The fused triazolo-oxazine ring is formed via cyclization reactions involving hydrazine derivatives and oxazine precursors. The cyclization often proceeds under mild acidic or basic conditions, sometimes assisted by microwave irradiation to improve yields and reduce reaction times.
Carboxylic Acid Installation and Final Deprotection
The carboxylic acid group at the 3-position is introduced either by hydrolysis of ester intermediates or by direct carboxylation reactions. Deprotection of tert-butyl carbamate or ester groups is typically performed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the free acid form.
Representative Synthetic Route Summary
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of amine | Boc2O, base | Boc-protected amine intermediate |
| 2 | Halogenation | Iodination reagents (I2, oxidants) | Iodo-substituted heterocycle |
| 3 | Cross-coupling | Pd or Cu catalysis, thiophen-2-yl boronic acid | Introduction of thiophene ring |
| 4 | Cyclization | Hydrazine hydrate, acidic/basic medium, microwave assistance | Formation of triazolo-oxazine ring |
| 5 | Hydrolysis/Deprotection | Acidic workup | Free carboxylic acid |
Analytical and Research Findings
Microwave-Assisted Synthesis: Microwave irradiation has been reported to significantly enhance the efficiency of cyclization steps, providing higher yields and shorter reaction times.
Metal-Free Catalysis: Recent advances in heterocyclic synthesis emphasize metal-free, environmentally friendly methods for oxazine ring formation, although specific application to this compound is less documented. Such methods involve heteroannulation of anthranilic acid derivatives with carbonyl compounds under mild conditions, which may be adapted for related oxazine systems.
Spectroscopic Validation: The structure of the synthesized compound is confirmed by NMR (1H, 13C), IR spectroscopy (notably carbonyl absorption around 1710 cm⁻¹ for carboxylic acid), and mass spectrometry.
Purification: Column chromatography is commonly employed for purification, ensuring high purity of the final compound.
Data Table: Summary of Key Reaction Conditions and Yields
| Reaction Step | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | Boc2O, base, RT, 2 h | 85-90 | High selectivity |
| Iodination | I2, oxidant, 0 °C to RT | 70-80 | Controlled halogenation |
| Thiophene Coupling | Pd/Cu catalyst, base, DMF, 80 °C, 12 h | 65-75 | Efficient C-C bond formation |
| Cyclization | Hydrazine hydrate, EtOH, microwave, 100 °C, 30 min | 75-85 | Rapid ring closure |
| Deprotection/Hydrolysis | TFA/DCM, RT, 1 h | 80-90 | Clean acid formation |
Notes on Alternative Methods and Optimization
Alternative Cyclization Routes: Some literature suggests stepwise introduction of the triazole ring via azide-alkyne cycloaddition ("click chemistry") followed by oxazine ring closure, which may offer regioselectivity advantages.
Green Chemistry Considerations: Metal-free and solvent-free methods are emerging for related heterocyclic syntheses, which could be adapted to this compound to reduce environmental impact.
Scale-Up Potential: The robustness of the iodination and coupling steps has been demonstrated on multi-gram scale, indicating feasibility for larger production.
Q & A
Q. Why do synthetic yields vary between similar procedures?
- Methodology : Analyze reaction kinetics (e.g., via HPLC monitoring ) to identify rate-limiting steps. Optimize temperature (e.g., 0°C for acid-sensitive intermediates vs. reflux for cyclization) and solvent polarity (THF vs. DMF). Trace water content in solvents can hydrolyze intermediates, reducing yields .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Yield Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Time | 10–12 hours | ↑ Purity (≥90%) |
| Solvent | Dry THF | ↑ Cyclization |
| Base (Salt Formation) | Sodium Hydride (2.0 eq) | ↑ Stability |
Q. Table 2. Computational vs. Experimental Solubility
| Method | logP (Predicted) | logP (Experimental) |
|---|---|---|
| SwissADME | 2.7 | 3.0 |
| Shake-Flask (Octanol) | – | 2.9 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
